PAT-078
Description
Overview of PAT-078
This compound (C₂₅H₁₆ClFN₂O₂; molecular weight: 430.86 g/mol) is a small-molecule inhibitor targeting type II autotaxin (ATX), a secreted enzyme with lysophospholipase D (lysoPLD) activity. Its structure features a chlorinated indole core linked to a fluorinated aromatic system, enabling competitive binding to ATX’s hydrophobic pocket. This compound’s design leverages steric and electronic interactions to block substrate access to the catalytic zinc ions, a mechanism validated through X-ray crystallography.
Table 1: Key Molecular Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₂₅H₁₆ClFN₂O₂ |
| Molecular Weight | 430.86 g/mol |
| Target | Autotaxin (ENPP2) |
| Inhibition Type | Competitive |
| Key Structural Features | Indole core, fluorinated aryl group |
Historical Development of Autotaxin Inhibitors
The discovery of ATX inhibitors began with substrate analogs like lysophosphatidic acid (LPA) and evolved to address limitations in selectivity and bioavailability. Early inhibitors (e.g., HA-155) targeted the catalytic site but suffered from poor pharmacokinetics. Second-generation compounds, such as PF-8380, introduced non-lipid scaffolds but retained zinc-binding groups. This compound represents a shift toward non-zinc-chelating inhibitors , exploiting allosteric pockets adjacent to the catalytic domain. This innovation reduced off-target effects while maintaining nanomolar-range potency.
Significance in Biochemical Research
ATX catalyzes LPA production, a lipid mediator implicated in fibrosis, cancer metastasis, and inflammatory diseases. This compound’s significance lies in its ability to:
- Decouple catalytic activity from LPA signaling : By binding to the hydrophobic tunnel, it prevents LPA release without disrupting ATX’s structural integrity.
- Enable mechanistic studies : Co-crystallization with ATX revealed interactions with residues Tyr307 and Phe275, informing the design of derivatives with improved affinity.
- Serve as a tool compound : Its selectivity aids in dissecting ATX’s role in disease models, such as idiopathic pulmonary fibrosis (IPF) and melanoma.
Current Research Landscape
Recent studies focus on this compound’s applications and limitations:
- Structural Biology : Cryo-EM and crystallography studies confirm its binding to a secondary allosteric site, distinct from earlier inhibitors.
- Derivative Development : Modifications to the indole moiety (e.g., methyl groups at C8) enhance metabolic stability while retaining IC₅₀ values <100 nM.
- Therapeutic Exploration : this compound reduces LPA levels in murine models of breast cancer and liver fibrosis, though in vivo efficacy remains limited by plasma protein binding.
Table 2: Comparative Analysis of this compound and Benchmark ATX Inhibitors
| Inhibitor | Target Site | IC₅₀ (nM) | Selectivity | Clinical Status |
|---|---|---|---|---|
| HA-155 | Catalytic Zn²⁺ | 250 | Low | Preclinical |
| PF-8380 | Hydrophobic pocket | 15 | Moderate | Phase I |
| This compound | Allosteric tunnel | 85* | High | Preclinical |
Theoretical Framework for Autotaxin Inhibition
ATX inhibition mechanisms fall into three categories:
- Competitive Inhibition : Direct blockage of the catalytic site (e.g., zinc chelators).
- Non-competitive Inhibition : Binding to allosteric sites, as seen with this compound.
- Mixed-mode Inhibition : Simultaneous interaction with multiple regions.
This compound exemplifies non-competitive inhibition by:
- Occupying the hydrophobic tunnel formed by residues Trp254, Phe274, and Tyr214.
- Inducing conformational changes that destabilize LPC binding.
- Avoiding interactions with catalytic zinc ions, reducing toxicity risks.
Structural Insights :
- Hydrogen bonds between this compound’s carbonyl group and Trp275 backbone.
- π-π stacking with Phe210 and Tyr307 enhances binding affinity.
This framework underscores this compound’s potential as a template for next-generation ATX inhibitors with improved pharmacokinetic profiles.
Properties
Molecular Formula |
C25H16ClFN2O2 |
|---|---|
Molecular Weight |
430.86 |
IUPAC Name |
(Z)-4-(2-(6-chloro-1-(4-fluorobenzyl)-1H-indol-3-yl)-1-cyanovinyl)benzoic acid |
InChI |
InChI=1S/C25H16ClFN2O2/c26-21-7-10-23-20(11-19(13-28)17-3-5-18(6-4-17)25(30)31)15-29(24(23)12-21)14-16-1-8-22(27)9-2-16/h1-12,15H,14H2,(H,30,31)/b19-11+ |
InChI Key |
KOJRGZHWAHYXMU-YBFXNURJSA-N |
SMILES |
N#C/C(C1=CC=C(C(O)=O)C=C1)=C\C2=CN(C3=C2C=CC(Cl)=C3)CC4=CC=C(F)C=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PAT-078; PAT 078; PAT078 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
PAT-078 belongs to a series of indole-based ATX inhibitors, including PAT-494, PAT-352, PAT-347, PAT-505, and PAT-046. Below is a detailed comparison of their biochemical and functional properties:
Table 1: Comparative Analysis of this compound and Similar ATX Inhibitors
Key Findings:
Potency Hierarchy : PAT-347 (0.3 nM) > PAT-505 (9.7 nM) > PAT-048 (8.9 nM) > PAT-494 (20 nM) > PAT-352 (26 nM) > this compound (472 nM) .
- PAT-347’s ultra-high potency is attributed to its optimized interactions with Trp260 and Phe274, enhancing binding stability.
- This compound’s lower potency is linked to its reliance on fewer hydrogen bonds compared to derivatives like PAT-503.
Binding Mode Variations :
- This compound and PAT-494 share hydrogen bonding with Tyr307, but PAT-494 incorporates additional hydrophobic contacts, reducing its IC50 by 23-fold .
- PAT-352 exhibits dual binding modes, targeting both the catalytic site and a secondary tunnel, which may explain its balanced cellular activity .
In Vivo Performance: PAT-505 demonstrated significant anti-fibrotic effects in a non-alcoholic steatohepatitis (NASH) murine model, supported by favorable PK/PD properties (e.g., bioavailability, half-life) . Despite comparable plasma IC50 values, PAT-048 failed in a lung fibrosis model, highlighting the importance of tissue penetration and off-target effects in efficacy .
Structural-Activity Relationship (SAR) :
- The indole ring is critical for ATX inhibition across all compounds. Substitutions at the C3 position (e.g., PAT-505’s polar groups) enhance solubility and target engagement .
- This compound’s lack of C3 modifications likely contributes to its lower potency.
Recommendations for Further Research:
- Investigate PAT-505’s long-term safety profile in primate models.
- Explore hybrid molecules combining PAT-352’s dual binding modes with PAT-347’s hydrophobic interactions.
- Conduct head-to-head trials comparing PAT-505 with clinical-stage competitors (e.g., GLPG1690).
Preparation Methods
Benzoxaborole Formation
The benzoxaborole core is a common feature in ATX inhibitors. A typical route involves:
-
Boronylation : Introduction of boronate via Pd-catalyzed coupling (e.g., Miyaura borylation).
-
Cyclization : Intramolecular attack of a boronate with a carbonyl group under acidic conditions.
Example Reaction :
Alternative Routes
Zinc-Binding Group Installation
The zinc-binding group (e.g., carboxylic acid, phosphonate) is critical for enzyme inhibition. Methods include:
-
Suzuki-Miyaura Coupling : To attach aryl or heteroaryl groups.
-
Carbamate Formation : Using carbonyl chlorides or chloroformates.
Table 1: Key Reactions for Functionalization
| Reaction Type | Reagents/Conditions | Purpose | Yield Range |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | Aryl group introduction | 60–85% |
| Carbamate Formation | HATU, DIPEA, DMF, RT | Zinc-binding group attachment | 70–90% |
Lipophilic Tail Modification
The lipophilic tail enhances binding affinity. Common methods:
Process Optimization and PAT Integration
Continuous flow synthesis and Process Analytical Technology (PAT) enhance scalability and safety:
-
Flow Chemistry : Enables real-time monitoring of reaction intermediates (e.g., IR, NMR).
-
PAT Tools : UV-Vis, MS, or HPLC for in-line quality control.
Example Flow Setup :
-
Mixing Zone : Combine reactants in a T-shaped mixer.
-
Reactor : PTFE coil for temperature control.
Challenges and Mitigation Strategies
Stereochemical Control
This compound’s efficacy depends on precise stereochemistry. Solutions include:
-
Chiral Resolution : Using chiral columns or enzymatic methods.
-
Asymmetric Catalysis : Metal-catalyzed reactions with enantioselective ligands.
Comparison with Analogous Inhibitors
| Inhibitor | Core Structure | Zinc-Binding Group | Lipophilic Tail | IC₅₀ (ATX) |
|---|---|---|---|---|
| This compound | Benzoxaborole | Carboxylic acid | Alkyl/aryl group | ~10 nM |
| PF-8380 | Benzoxaborole | Phosphonate | Cyclohexyl group | ~20 nM |
| GLPG1690 | Piperazine | Carboxylic acid | Fluorinated alkyl | ~5 nM |
Q & A
Basic Research Questions
Q. How can researchers formulate precise and testable research questions for PAT-078 studies?
- Methodological Answer : Use the PICOT framework to structure questions: P opulation (e.g., in vitro/in vivo models), I ntervention (this compound administration), C omparison (control groups or existing analogs), O utcome (e.g., efficacy, toxicity), and T imeframe (acute vs. chronic exposure). For example: "How does this compound affect apoptosis rates in hepatocellular carcinoma cells (HepG2) compared to Sorafenib over 72 hours?" .
- Support : Categorize questions into background (mechanistic understanding), impact (therapeutic potential), and solutions (optimization challenges) to align with research phases .
Q. What systematic approaches are recommended for conducting literature reviews on this compound?
- Methodological Answer :
Keyword Strategy : Combine terms like "this compound pharmacokinetics", "in vivo toxicity", and "molecular targets" with Boolean operators.
Source Prioritization : Use peer-reviewed journals (avoiding unreliable platforms like ) and databases (PubMed, Web of Science).
Gap Analysis : Tabulate findings into categories (e.g., mechanistic studies, dose-response data) and identify contradictions (e.g., conflicting IC50 values) .
- Example Table :
| Study Focus | Key Findings | Contradictions | Source |
|---|---|---|---|
| This compound efficacy | IC50 = 12 nM (breast cancer) | IC50 = 35 nM (lung cancer) |
Advanced Research Questions
Q. How can researchers resolve contradictory data in this compound experimental outcomes?
- Methodological Answer :
- Root-Cause Analysis : Compare variables like cell line viability protocols (MTT vs. ATP assays), solvent effects (DMSO concentration), and batch-to-batch compound purity.
- Statistical Validation : Apply ANOVA or mixed-effects models to assess inter-study variability .
- Reproducibility : Follow guidelines for detailed method reporting (e.g., Beilstein Journal of Organic Chemistry standards for compound characterization) .
Q. What advanced techniques optimize this compound’s therapeutic index in preclinical studies?
- Methodological Answer :
- Dose Escalation Design : Use adaptive Bayesian models to balance efficacy (tumor shrinkage) and toxicity (liver enzyme elevation).
- Multi-Omics Integration : Combine transcriptomic data (RNA-seq) with metabolomic profiling to identify off-target effects .
- In Silico Modeling : Leverage molecular docking simulations to predict this compound’s binding affinity for non-target proteins .
Data Analysis & Reporting
Q. What are the best practices for structuring this compound research data to ensure reproducibility?
- Methodological Answer :
- Data Organization : Use FAIR principles (Findable, Accessible, Interoperable, Reusable). Store raw data (e.g., HPLC chromatograms) in repositories like Zenodo with unique DOIs.
- Metadata Standards : Include experimental conditions (pH, temperature), instrument calibration details, and statistical software versions .
Q. How should researchers address ethical considerations in this compound animal studies?
- Methodological Answer :
- IACUC Compliance : Detail protocols for humane endpoints (e.g., tumor size limits), analgesia regimens, and euthanasia methods in the Materials & Methods section.
- Transparency : Disclose conflicts of interest and funding sources in the Acknowledgments .
Contradiction Management
Q. What strategies validate this compound’s mechanism of action amid conflicting in vitro vs. in vivo results?
- Methodological Answer :
- Triangulation : Cross-validate findings using orthogonal methods (e.g., CRISPR knockouts for target validation and Western blotting for protein expression).
- Temporal Analysis : Compare acute (24-hour) vs. chronic (14-day) exposure outcomes to assess compensatory pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
